1-(1H-benzimidazol-2-yl)-3-ethylurea
Description
Properties
CAS No. |
21035-26-7 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H12N4O/c1-2-11-10(15)14-9-12-7-5-3-4-6-8(7)13-9/h3-6H,2H2,1H3,(H3,11,12,13,14,15) |
InChI Key |
XEISFTZDRRYOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-1H-benzimidazol-2-yl-N’-ethyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various alkylating agents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, to enhance the reaction efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Urea, N-1H-benzimidazol-2-yl-N’-ethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of urea, N-1H-benzimidazol-2-yl-N’-ethyl- involves its interaction with various molecular targets, including enzymes and DNA. The benzimidazole ring allows the compound to bind to DNA grooves, leading to interference with DNA replication and transcription . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Urea vs. Thione Groups: The urea group in this compound enables hydrogen-bond donor/acceptor interactions, critical for target binding (e.g., kinase inhibition). In contrast, the thione group in 1-methyl-1H-benzimidazole-2(3H)-thione enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes .
Crystallographic and Conformational Insights
- Planarity and Dihedral Angles : Derivatives like 1-benzyl-1H-benzimidazol-2(3H)-one exhibit near-planar benzimidazolone cores (mean deviation: 0.006 Å), with benzyl and allyl groups oriented perpendicularly (dihedral angles ~80°). This geometry influences crystal packing via C–H⋯O hydrogen bonds, as observed in and .
- Impact on Solubility : The ethyl group in this compound may increase lipophilicity compared to polar substituents like methoxy or chlorophenyl, affecting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
